

Commercial Suppliers of BOC-D-GLU-OH: A Technical Guide for Researchers

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Compound of Interest

Compound Name: **BOC-D-GLU-OH**

Cat. No.: **B558523**

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This technical guide provides a comprehensive overview of commercial suppliers for N-tert-Butoxycarbonyl-D-glutamic acid (**BOC-D-GLU-OH**), a critical reagent for researchers, scientists, and drug development professionals. This document outlines key quantitative data from various suppliers, details experimental protocols for its application, and presents visual diagrams of relevant biochemical pathways and experimental workflows.

BOC-D-GLU-OH is a protected form of the non-proteinogenic amino acid D-glutamic acid. The tert-Butoxycarbonyl (Boc) protecting group on the amino functionality allows for its controlled incorporation into peptides and other complex organic molecules. This derivative is particularly valuable in the synthesis of peptide-based therapeutics, where the inclusion of D-amino acids can enhance metabolic stability and modulate biological activity.

Quantitative Data from Commercial Suppliers

Sourcing high-quality **BOC-D-GLU-OH** is crucial for reproducible research outcomes. The following table summarizes key specifications from various commercial suppliers. Please note that purity and other specifications can vary by lot, and it is recommended to consult the supplier's certificate of analysis for the most accurate information.

Supplier	Product Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity	Optical Rotation	Storage
Sigma-Aldrich	Boc-Glu-OH	2419-94-5	C ₁₀ H ₁₇ NO ₆	247.25	≥98.0% (T)	[α]D ₂₀ /D = -14.5±2°, c = 1% in methanol [1]	2-8°C[1]
Chem-Impex	Boc-D-glutamic acid	34404-28-9	C ₁₀ H ₁₇ NO ₆	247.25	≥ 98% (HPLC) [2]	[a]D ₂₂ = +13.5 ± 2° (C=1 in MeOH) [2]	0-8°C[2]
MedchemExpress	BOC-D-GLU-OH	HY-W039449	Not Specified	Not Specified	Not Specified	Not Specified	Not Specified
BLDpharm	Boc-D-Glu(OtBu)-OH	104719-63-3	Not Specified	Not Specified	97%	Not Specified	Not Specified
Aapptec Peptides	Boc-D-Glu(OBzl)-OH	35793-73-8	C ₁₇ H ₂₃ NO ₆	Not Specified	Not Specified	Not Specified	Not Specified
BroadPharm	BOC-D-GLU(OBZL)-OH	35793-73-8	Not Specified	Not Specified	Not Specified	Not Specified	-20°C[3]
CP Lab Safety	BioReagent, BOC-D-Glu-OH	34404-28-9	C ₁₀ H ₁₇ NO ₆	247.2	BioReagent Grade	Not Specified	Not Specified
Chengdu Alfa	Boc-D-Glu-OH	34404-28-9	Not Specified	247.2	99% (HPLC)	Not Specified	Not Specified

Experimental Protocols

The primary application of **BOC-D-GLU-OH** is in solid-phase peptide synthesis (SPPS). The following is a generalized protocol for the incorporation of a BOC-protected amino acid into a growing peptide chain.

Protocol: Incorporation of BOC-D-GLU-OH in Solid-Phase Peptide Synthesis (Boc Chemistry)

1. Resin Preparation:

- Start with a suitable resin (e.g., Merrifield resin) pre-loaded with the C-terminal amino acid of the target peptide.
- Swell the resin in an appropriate solvent, such as dichloromethane (DCM) or dimethylformamide (DMF), for 30-60 minutes.

2. Boc Deprotection:

- Treat the resin with a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50% v/v) to remove the Boc protecting group from the N-terminus of the resin-bound amino acid.
- The reaction is typically complete in 30 minutes at room temperature.
- Wash the resin thoroughly with DCM to remove excess TFA and the cleaved Boc group.
- Neutralize the resulting trifluoroacetate salt with a solution of a tertiary amine, such as diisopropylethylamine (DIPEA), in DCM.
- Wash the resin again with DCM and DMF to prepare for the coupling step.

3. Coupling of **BOC-D-GLU-OH**:

- Dissolve **BOC-D-GLU-OH** (typically 3-4 equivalents relative to the resin loading) and a coupling reagent (e.g., HBTU, HATU, or DCC with HOEt) in DMF.
- Add a base, such as DIPEA or N-methylmorpholine (NMM), to the activation mixture.
- Add the activated **BOC-D-GLU-OH** solution to the deprotected resin.
- Allow the coupling reaction to proceed for 1-2 hours at room temperature. The reaction progress can be monitored using a colorimetric test such as the Kaiser test.

4. Capping (Optional):

- To block any unreacted amino groups and prevent the formation of deletion sequences, the resin can be treated with an acetylating agent, such as acetic anhydride.

5. Repetition:

- Repeat steps 2 and 3 for each subsequent amino acid to be added to the peptide chain.

6. Cleavage and Deprotection:

- Once the peptide synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).

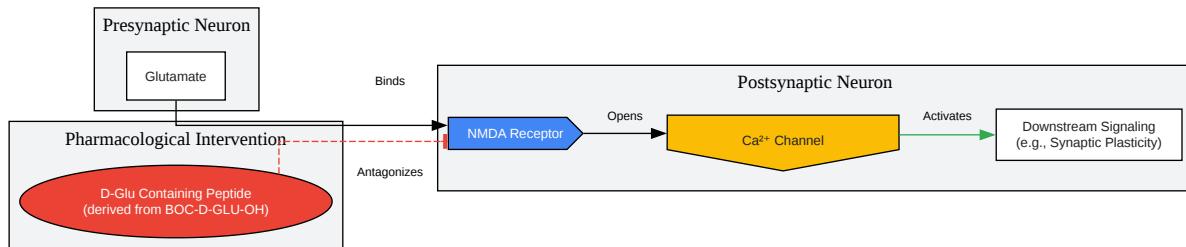
7. Purification:

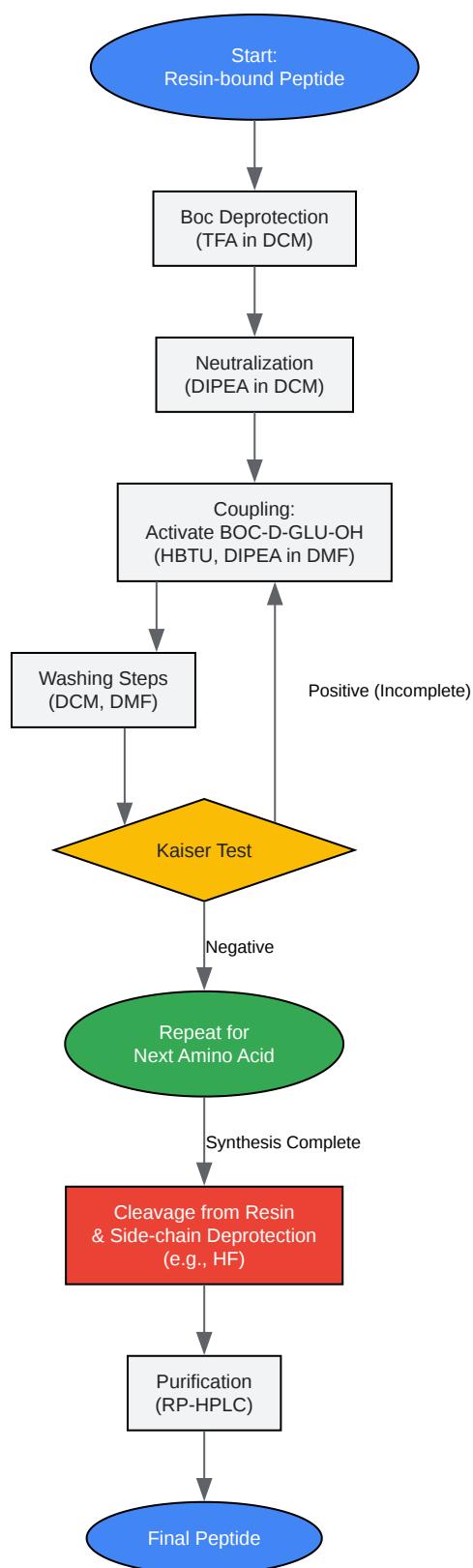
- The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Signaling Pathway

While **BOC-D-GLU-OH** itself is a synthetic building block, the D-glutamate core is relevant to neurotransmission, particularly as a modulator of the N-methyl-D-aspartate (NMDA) receptor. Peptides containing D-glutamate derivatives can act as antagonists at the NMDA receptor, which is implicated in various neurological processes.



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References

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- 3. BOC-D-GLU(OBZL)-OH, 35793-73-8 | BroadPharm [broadpharm.com]
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